8-Quinolinol, 7-((4-methyl-1-piperazinyl)methyl)-5-nitro- 8-Quinolinol, 7-((4-methyl-1-piperazinyl)methyl)-5-nitro- The first potent inhibitor of Burkholderia pseudomallei methionine aminopeptidase; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 74440-59-8
VCID: VC0006455
InChI: InChI=1S/C15H18N4O3/c1-17-5-7-18(8-6-17)10-11-9-13(19(21)22)12-3-2-4-16-14(12)15(11)20/h2-4,9,20H,5-8,10H2,1H3
SMILES: CN1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)[N+](=O)[O-]
Molecular Formula: C15H18N4O3
Molecular Weight: 302.33 g/mol

8-Quinolinol, 7-((4-methyl-1-piperazinyl)methyl)-5-nitro-

CAS No.: 74440-59-8

Inhibitors

VCID: VC0006455

Molecular Formula: C15H18N4O3

Molecular Weight: 302.33 g/mol

8-Quinolinol, 7-((4-methyl-1-piperazinyl)methyl)-5-nitro- - 74440-59-8

CAS No. 74440-59-8
Product Name 8-Quinolinol, 7-((4-methyl-1-piperazinyl)methyl)-5-nitro-
Molecular Formula C15H18N4O3
Molecular Weight 302.33 g/mol
IUPAC Name 7-[(4-methylpiperazin-1-yl)methyl]-5-nitroquinolin-8-ol
Standard InChI InChI=1S/C15H18N4O3/c1-17-5-7-18(8-6-17)10-11-9-13(19(21)22)12-3-2-4-16-14(12)15(11)20/h2-4,9,20H,5-8,10H2,1H3
Standard InChIKey AUOKRHZCQHVDBC-UHFFFAOYSA-N
SMILES CN1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)[N+](=O)[O-]
Canonical SMILES CN1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)[N+](=O)[O-]
Description The first potent inhibitor of Burkholderia pseudomallei methionine aminopeptidase; High Quality Biochemicals for Research Uses
Synonyms 7-[(4-Methyl-1-piperazinyl)methyl]-5-nitro-8-quinolinol
PubChem Compound 150803
Last Modified Nov 11 2021
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